2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide

Catalog No.
S6749660
CAS No.
2549003-38-3
M.F
C11H12Cl2N2O3
M. Wt
291.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)ac...

CAS Number

2549003-38-3

Product Name

2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide

IUPAC Name

N'-(2-chloroacetyl)-2-(3-chloro-4-methoxyphenyl)acetohydrazide

Molecular Formula

C11H12Cl2N2O3

Molecular Weight

291.13 g/mol

InChI

InChI=1S/C11H12Cl2N2O3/c1-18-9-3-2-7(4-8(9)13)5-10(16)14-15-11(17)6-12/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17)

InChI Key

JDOCLNCJYANERL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)CCl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)CCl)Cl

2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide is a compound characterized by its unique structural features, including a chloro and methoxy substitution on the phenyl ring, and an acetohydrazide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula for this compound is C11H12ClN3O2C_{11}H_{12}ClN_{3}O_{2}, with a molecular weight of approximately 253.68 g/mol. Its structure can be depicted as follows:

There is no current information available regarding the mechanism of action of this compound.

  • Chloro and methoxy groups: Chlorine is a moderate irritant, and the methoxy group can be mildly toxic. Standard laboratory practices for handling potentially hazardous chemicals should be followed [, ].
  • Unknown compound: Since the properties of this specific compound are unknown, it should be treated with caution and handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

Future Research Directions

  • Synthesis and characterization of 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide.
  • Investigation of its physical and chemical properties.
  • Exploration of potential biological activities, including antimicrobial, anti-inflammatory, or other properties.
  • Evaluation of its safety profile.
Typical for hydrazides, such as:

  • Hydrazone Formation: Reacting with aldehydes or ketones to form hydrazones.
  • Acylation Reactions: The acetohydrazide moiety can undergo acylation, introducing different acyl groups.
  • Reduction Reactions: The carbonyl group in the acetohydrazide can be reduced to yield corresponding alcohols.

These reactions are essential for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

Research indicates that compounds similar to 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some derivatives show efficacy against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated the ability to reduce inflammation in biological models.

The specific biological activities of this compound require further investigation through pharmacological studies.

Synthesis of 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide can be achieved through several methods:

  • Condensation Reaction: Reacting 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by acylation with chloroacetyl chloride.
    3 chloro 4 methoxybenzaldehyde+hydrazinehydrazone\text{3 chloro 4 methoxybenzaldehyde}+\text{hydrazine}\rightarrow \text{hydrazone}
    hydrazone+chloroacetyl chloride2(3chloro4methoxyphenyl)N(2chloroacetyl)acetohydrazide\text{hydrazone}+\text{chloroacetyl chloride}\rightarrow 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide
  • One-Pot Synthesis: Utilizing a one-pot synthesis approach where all reactants are combined in a single reaction vessel, optimizing yield and reducing reaction time.

The applications of 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide include:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Probes: In biochemical research to study specific enzyme interactions or pathways.
  • Agricultural Chemistry: Potential use in developing agrochemicals targeting pests or pathogens.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide. These studies may include:

  • Protein Binding Studies: To determine how well the compound binds to plasma proteins, influencing its distribution and efficacy.
  • Enzyme Inhibition Studies: Assessing whether the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Assays: Evaluating interactions with biological receptors that may mediate therapeutic effects.

Several compounds share structural similarities with 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide. A comparison highlights its unique features:

Compound NameStructureUnique Features
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoateStructureContains an ethylene bridge and different substituents
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamideStructureLacks hydrazide functionality, simpler structure
2-[2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamido]-N-cyclohexylStructureCyclohexyl group introduces steric hindrance

The uniqueness of 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide lies in its combination of both chloro and methoxy groups on the phenolic ring along with the hydrazide functionality, which may enhance its biological activity compared to simpler analogs.

Further research into this compound could unlock new therapeutic avenues, emphasizing the importance of understanding its chemistry and potential applications in medicine and agriculture.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

290.0224976 g/mol

Monoisotopic Mass

290.0224976 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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